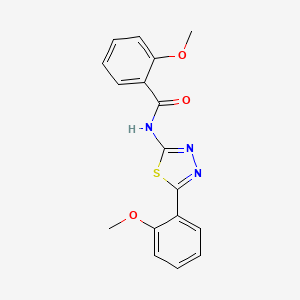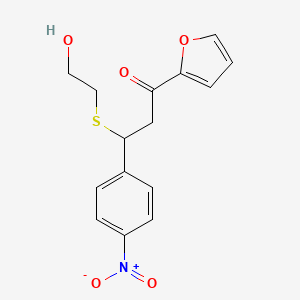
1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H15NO5S and its molecular weight is 321.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Solvent Polarity Effects
Research on chalcone derivatives similar to "1-(Furan-2-yl)-3-((2-hydroxyethyl)thio)-3-(4-nitrophenyl)propan-1-one" has shown significant interest in their photophysical properties. The study by Kumari et al. (2017) demonstrated how solvent polarity affects the absorption and fluorescence characteristics of chalcone derivatives, including molecules with furan and nitrophenyl groups. These compounds exhibit bathochromic shifts (red shifts) in more polar solvents, attributed to intramolecular charge transfer interactions. This behavior indicates a large difference in dipole moment between the ground and excited states, suggesting these molecules could have applications in photodynamic therapy or as fluorescent probes (Kumari et al., 2017).
Synthesis and Reactivity
The synthesis of geminally activated nitro dienes, including furan-2-yl derivatives, was explored by Baichurin et al. (2019). This work highlights methods to create compounds with potential utility in organic synthesis, material science, and possibly as intermediates in pharmaceutical synthesis (Baichurin et al., 2019).
Polymers and Material Science
Baldwin et al. (2008) described the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones. These materials, featuring furan and nitrophenyl components, are electrochemically polymerized to produce films with significant electroactive properties. Such polymers have applications in electronic devices, sensors, and as materials for energy storage (Baldwin et al., 2008).
Antimicrobial and Anti-inflammatory Potential
A study by Ravula et al. (2016) on novel pyrazoline derivatives, including those with furan-2-yl and nitrophenyl groups, investigated their anti-inflammatory and antibacterial activities. These compounds showed promise as potential therapeutic agents, demonstrating the broader applicability of furan-2-yl compounds in medical research (Ravula et al., 2016).
Dual Inhibitors for Tuberculosis and Inflammation
Turukarabettu et al. (2019) synthesized sulfur cross-linked oxadiazole-nitro(furan/thiophene)-propenones as dual inhibitors of tuberculosis and inflammation. These compounds exhibited significant in vivo anti-inflammatory activity and anti-tuberculosis activity, underscoring the potential of furan-2-yl compounds in developing treatments for multidrug-resistant diseases (Turukarabettu et al., 2019).
Eigenschaften
IUPAC Name |
1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c17-7-9-22-15(10-13(18)14-2-1-8-21-14)11-3-5-12(6-4-11)16(19)20/h1-6,8,15,17H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNVGMMQFXGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328543 |
Source


|
| Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677681 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
446269-73-4 |
Source


|
| Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
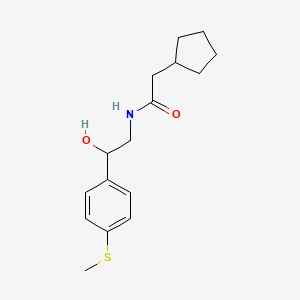

![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![4-(5-(3,4-dihydroisoquinolin-2(1H)-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2713511.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)
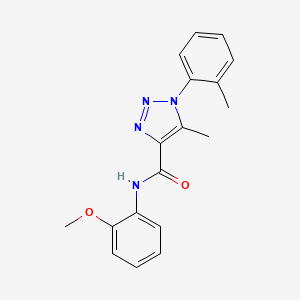
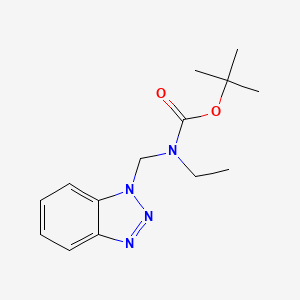

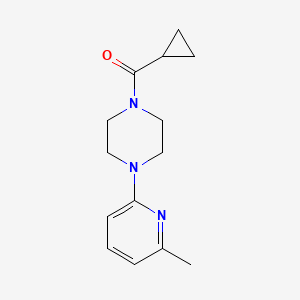
![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)
